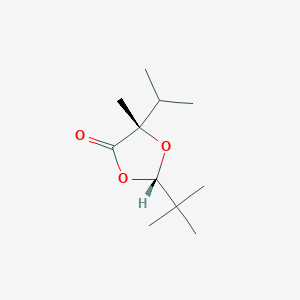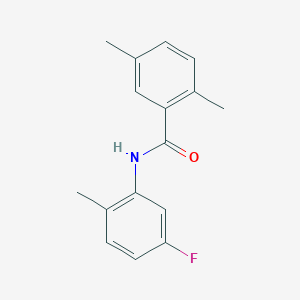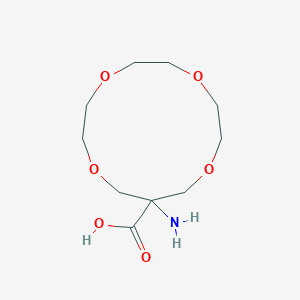
1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- is a complex organic compound with the molecular formula C11H23NO7 It is characterized by a cyclic structure containing four oxygen atoms and a carboxylic acid group at the 12th position, along with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of a diol with a diacid chloride in the presence of a base to form the cyclic ether
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, such as amides or esters.
Applications De Recherche Scientifique
1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- involves its interaction with specific molecular targets and pathways. The compound’s cyclic structure and functional groups allow it to bind to enzymes or receptors, modulating their activity. This can result in various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid: Lacks the amino group, which may affect its reactivity and applications.
1,4,7,10-Tetraoxacyclotridecane-12-amino-:
1,4,7,10-Tetrathiacyclododecane: Contains sulfur atoms instead of oxygen, resulting in different chemical properties and reactivity.
Uniqueness
1,4,7,10-Tetraoxacyclotridecane-12-carboxylic acid, 12-amino- is unique due to its combination of a cyclic ether structure with both carboxylic acid and amino functional groups. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
497949-63-0 |
|---|---|
Formule moléculaire |
C10H19NO6 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
12-amino-1,4,7,10-tetraoxacyclotridecane-12-carboxylic acid |
InChI |
InChI=1S/C10H19NO6/c11-10(9(12)13)7-16-5-3-14-1-2-15-4-6-17-8-10/h1-8,11H2,(H,12,13) |
Clé InChI |
IQUOFRCJFDRNRL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCC(COCCO1)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


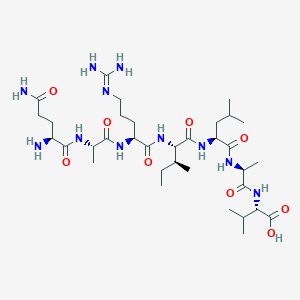
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
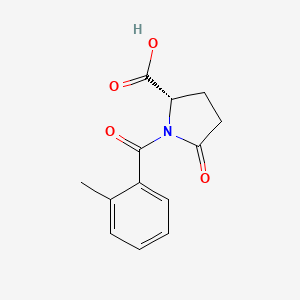
![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

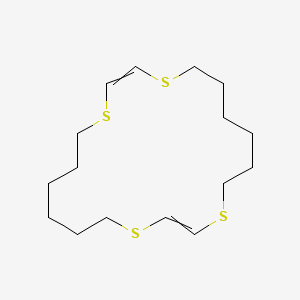
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)

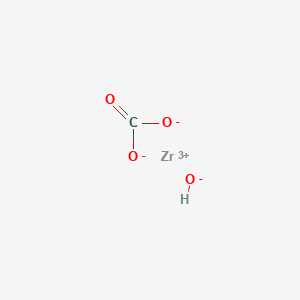
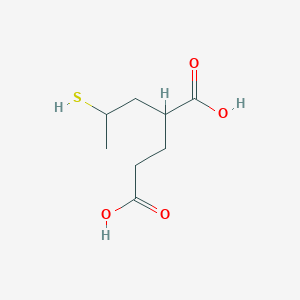
![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
